molecular formula C10H7F6NO3 B5494843 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol

1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol

Cat. No.: B5494843
M. Wt: 303.16 g/mol
InChI Key: PHJWSOLLGMQAAF-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to solvents, and low reactivity. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol typically involves the introduction of fluorine atoms into the molecular structure. This can be achieved through various fluorination reactions, such as:

    Electrophilic fluorination: Using reagents like fluorine gas (F₂) or xenon difluoride (XeF₂).

    Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF).

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination processes, which may include:

    Direct fluorination: Using elemental fluorine under controlled conditions.

    Electrochemical fluorination: Using an electrolytic cell to introduce fluorine atoms.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Using reducing agents like hydrogen gas (H₂) with a catalyst or sodium borohydride (NaBH₄).

    Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or marker in biochemical studies.

    Medicine: Potential use in drug development or as a diagnostic agent.

    Industry: Use in the production of high-performance materials or coatings.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol depends on its specific application

    Binding to enzymes or receptors: Modulating their activity.

    Incorporation into materials: Enhancing their properties.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: A similar compound with a phenyl group instead of a methyl-nitrophenyl group.

    1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol: A similar compound with a nitrophenyl group instead of a methyl-nitrophenyl group.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol is unique due to the presence of both fluorine atoms and a methyl-nitrophenyl group, which can impart distinct chemical and physical properties compared to other fluorinated compounds.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO3/c1-5-2-3-6(4-7(5)17(19)20)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJWSOLLGMQAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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